
6-Isopropyl-benzothiazol-2-ylamine
Vue d'ensemble
Description
6-Isopropyl-benzothiazol-2-ylamine is a chemical compound with the molecular formula C10H12N2S. It has a molecular weight of 192.28 g/mol .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which includes compounds like 6-Isopropyl-benzothiazol-2-ylamine, has been extensively studied . A common method involves the condensation of 2-aminothiophenol with aryl aldehydes in an air/DMSO oxidant system . This process is operationally simple, proceeds without catalysts, tolerates a wide range of functionalities, and provides the desired products in good to excellent yields .Molecular Structure Analysis
The InChI code for 6-Isopropyl-benzothiazol-2-ylamine is 1S/C10H12N2S/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-6H,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Anti-Tubercular Activity
Benzothiazole derivatives, including 6-Isopropyl-benzothiazol-2-ylamine, have been studied for their potential as anti-tubercular agents. Recent synthetic developments have led to compounds with better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . The synthesis of these derivatives often involves methods like diazo-coupling, Knoevenagel condensation, and microwave irradiation .
Green Chemistry Synthesis
Advancements in green chemistry have led to the synthesis of benzothiazole compounds from environmentally benign processes. These processes include the condensation of 2-aminobenzenethiol with various carbonyl compounds and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis.
Antimicrobial Agents
The antimicrobial activity of benzothiazole compounds has been evaluated against various bacterial strains such as E. coli, S. aureus, P. aeruginosa, and S. pneumoniae. The compounds are tested using techniques like agar well diffusion to determine their effectiveness in inhibiting bacterial growth .
Anti-Inflammatory Applications
Benzothiazole derivatives have been explored for their anti-inflammatory properties. The structure-activity relationship of these compounds is crucial in determining their potential as anti-inflammatory agents. Research includes the synthesis and testing of various derivatives for their ability to reduce inflammation .
Medicinal Chemistry
In medicinal chemistry, benzothiazole derivatives are synthesized for their potential pharmaceutical value. The derivatives are designed to interact with biological targets and are assessed for a range of activities, including anticancer, antibacterial, and antiviral effects .
Enzyme Inhibition
Benzothiazole compounds are also investigated for their role as enzyme inhibitors. These inhibitors can be used to regulate biological pathways and have therapeutic applications in diseases where enzyme activity is dysregulated .
Fluorescence and Imaging
Due to their fluorescent properties, benzothiazole derivatives are used in imaging reagents. They can be employed in various bioimaging techniques to visualize biological processes and structures .
Electroluminescent Devices
The electronic properties of benzothiazole make it suitable for use in electroluminescent devices. These compounds can be incorporated into devices that emit light in response to an electric current, which has applications in display technologies .
Safety and Hazards
Propriétés
IUPAC Name |
6-propan-2-yl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)13-10(11)12-8/h3-6H,1-2H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQDAIVDZXQKCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344995 | |
| Record name | 6-Isopropyl-benzothiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816734 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Isopropyl-benzothiazol-2-ylamine | |
CAS RN |
32895-14-0 | |
| Record name | 6-Isopropyl-benzothiazol-2-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



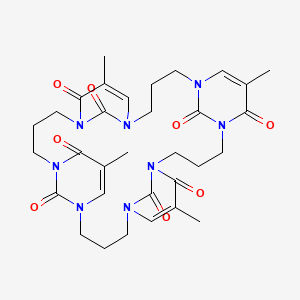




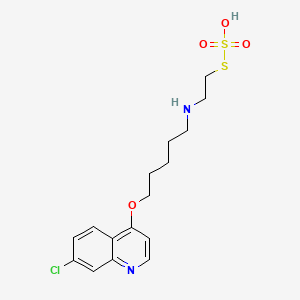
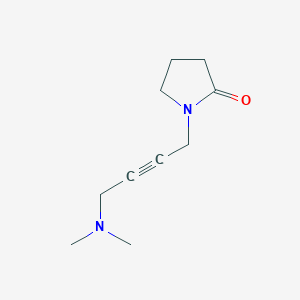
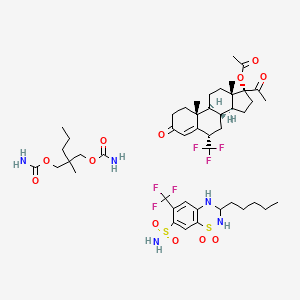


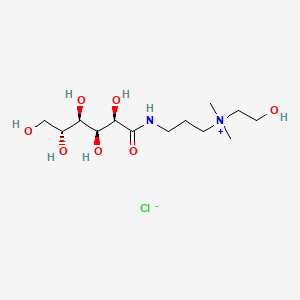
![[(17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] N-(dimethylamino)carbamate](/img/structure/B1198381.png)
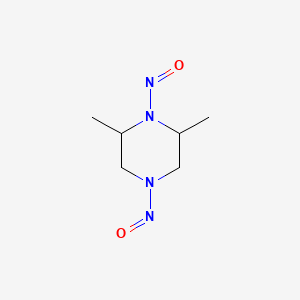
![9-Fluorobenzo[a]pyrene](/img/structure/B1198384.png)